4-(Aziridin-1-yl)-2H-1-benzopyran-2-one
Description
Properties
CAS No. |
3613-09-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(aziridin-1-yl)chromen-2-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-9(12-5-6-12)8-3-1-2-4-10(8)14-11/h1-4,7H,5-6H2 |
InChI Key |
WWKCOJXFASBGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one
General Synthetic Strategy
The synthesis of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one typically involves two key components:
- Construction or availability of the 2H-1-benzopyran-2-one (coumarin) core.
- Introduction of the aziridine ring at the 4-position via nucleophilic substitution or ring closure techniques.
The aziridine ring is a three-membered nitrogen-containing heterocycle, which is often introduced by nucleophilic substitution of a suitable leaving group on the coumarin scaffold or by cyclization reactions involving amino alcohol precursors.
Reported Synthetic Routes
Aziridine Ring Formation via Cyclization
Another strategy involves the synthesis of amino alcohol precursors attached to the coumarin core, followed by intramolecular cyclization to form the aziridine ring.
- For example, an N-alkylated amino diol intermediate can be treated with base or dehydrating agents to induce ring closure, forming the aziridine ring fused or appended to the coumarin.
This method allows for stereochemical control and diversification of substituents but may require multiple steps and careful purification.
Multi-Step Synthesis Involving Aziridine Precursors
In a more elaborate synthetic sequence, aziridine derivatives can be synthesized separately via established protocols (e.g., from bromoacetonitrile and secondary amines) and then coupled to the coumarin scaffold.
- For instance, N-alkylation of secondary amines with bromoacetonitrile followed by protection and subsequent coupling with coumarin derivatives has been reported to yield aziridine-containing coumarins.
This approach allows for structural diversity and scale-up potential but involves several synthetic steps.
Detailed Research Findings and Data
Synthesis from 2-Oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic Acid Hydrazides
A study focused on synthesizing coumarin derivatives with various heterocyclic substitutions, including aziridine analogues, started from 2-oxo-4-phenyl-2H-benzo[b]pyran-7-yl-oxyacetic acid hydrazides. Although this work primarily targeted beta-lactams and other heterocycles, the synthetic pathways and intermediate preparation provide useful insights into coumarin functionalization at position 4.
Aziridine Synthesis via Lithium Hexamethyldisilylazide Treatment
A method involving treatment of benzylic chloride intermediates with lithium hexamethyldisilylazide at low temperature (-50 °C) has been reported to generate azetidine and aziridine ring systems. This reaction proceeds with good selectivity and yield, and the products can be separated by flash chromatography. While this is more focused on azetidine rings, the principles apply to aziridine ring formation on coumarin derivatives.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Aziridin-1-ylchromen-2-one undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of a variety of products.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary amines, alcohols, and thiols, often under basic conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring opening with amines can yield amino alcohols, while oxidation can produce aziridine N-oxides.
Scientific Research Applications
Scientific Research Applications
Due to its potential biological activities, 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one could serve as a pharmaceutical.
Antibacterial and Antifungal Activity:
- Coumarin derivatives have been screened for antibacterial activity against Gram-positive and Gram-negative bacteria and for antifungal activity against Candida albicans .
- Mercapto-coumarins have shown potent antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes, Aspergillus niger, Aspergillus clavatus, and Candida albicans .
- The introduction of an aziridine ring into a molecule can result in antibacterial and antifungal agents .
Anticancer Agent:
- Coumarin derivatives are explored for their breast cancer potential .
- Coumarin derivatives have expressed biological activity as an anticancer agent against human lung epithelial cancer and human ovarian cancer cells .
- Several novel compounds containing an aziridine ring have been designed and synthesized recently by medicinal chemists for evaluating their biological profile . A number of compounds are reported as anticancer agents .
Synthesis of Bioactive Compounds:
- 4-Mercapto-coumarins are useful in the development of valuable active structures in material science .
- 4H-1-Benzopyran derivatives can be transformed to obtain biologically active molecules .
- Aziridines occupy a prominent place in synthetic organic and medicinal chemistry due to their occurrence in natural resources and their biological properties .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 4-aziridin-1-ylchromen-2-one involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly strained and reactive, allowing it to form covalent bonds with nucleophiles such as DNA bases, leading to DNA cross-linking and inhibition of DNA replication . This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Modifications and Substituent Effects
The biological and chemical properties of coumarins are highly dependent on substituent patterns. Below is a comparative analysis of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one with key analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
